4,4'-Ethylenedipiperidine dihydrochloride
Description
Contextualizing Piperidine (B6355638) Derivatives in Advanced Organic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in organic chemistry, particularly within the pharmaceutical and agrochemical industries. chemicalbook.commdpi.com Piperidine derivatives are integral to the structure of numerous natural products, alkaloids, and synthetic drugs, exhibiting a wide array of biological activities. nih.govresearchgate.net Their prevalence stems from their ability to confer desirable physicochemical properties to a molecule, such as aqueous solubility and the capacity to engage in specific receptor-ligand interactions. researchgate.net
The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise spatial orientation of substituents, a critical factor in designing molecules with high target specificity. nih.gov The nitrogen atom can act as a basic center, a nucleophile, or a point for further functionalization, providing chemists with a versatile handle to modulate a molecule's properties. mdpi.com The development of novel synthetic methodologies to create substituted piperidines remains an active area of research, underscoring their continued importance in drug discovery and development. nih.gov
The Role of 4,4'-Ethylenedipiperidine Dihydrochloride (B599025) as a Versatile Synthetic Intermediate
Within this broad class of compounds, 4,4'-Ethylenedipiperidine dihydrochloride serves as a bifunctional building block. The presence of two secondary amine groups allows for the simultaneous or sequential introduction of two identical or different substituents. This symmetrical nature is particularly advantageous for the synthesis of dimeric molecules or ligands designed to bridge two binding sites on a biological target.
A key application of this compound is in the synthesis of potential and selective G protein modulators. chemicalbook.comnih.gov G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major drug targets. mdpi.com The development of ligands that can selectively modulate the activity of specific G proteins is a significant area of medicinal chemistry research. The rigid yet flexible backbone of the 4,4'-ethylenedipiperidine core can be used to position pharmacophoric groups at a precise distance and orientation, enabling the design of potent and selective GPCR ligands.
The synthesis of these modulators typically involves the N-alkylation or N-acylation of the piperidine nitrogen atoms with various functionalized side chains. The dihydrochloride form of the starting material can be readily converted to the free base in situ for these reactions.
Interactive Data Tables
Below are tables summarizing the key properties of this compound and related compounds.
Structure
3D Structure of Parent
Properties
CAS No. |
84473-84-7 |
|---|---|
Molecular Formula |
C12H25ClN2 |
Molecular Weight |
232.79 g/mol |
IUPAC Name |
4-(2-piperidin-4-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;/h11-14H,1-10H2;1H |
InChI Key |
JMZDWSBAOOLDNW-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCC2CCNCC2.Cl.Cl |
Canonical SMILES |
C1CNCCC1CCC2CCNCC2.Cl |
Other CAS No. |
84473-84-7 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Ethylenedipiperidine Dihydrochloride and Its Precursors
Established Synthetic Pathways for Ethylenedipiperidine (Free Base)
The primary and most established method for synthesizing 4,4'-ethylenedipiperidine, also known as 1,2-di(piperidin-4-yl)ethane, is through the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine (B149096). This process involves the reduction of the two pyridine (B92270) rings to piperidine (B6355638) rings. Several heterogeneous catalysts have been effectively employed for this transformation, each with its own set of reaction parameters.
For instance, the hydrogenation of substituted pyridines can be achieved using platinum(IV) oxide (PtO2), often referred to as Adams' catalyst, in a protic solvent like glacial acetic acid. asianpubs.orgnih.govrsc.org This method typically requires hydrogen gas pressure ranging from 50 to 70 bar and is conducted at room temperature over several hours. asianpubs.org The acidic solvent aids in activating the pyridine rings towards reduction. asianpubs.org
Rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh2O3), are also highly effective for pyridine hydrogenation, often under milder conditions. rsc.orgrsc.org For example, Rh2O3 has been shown to catalyze the hydrogenation of various functionalized pyridines at a relatively low hydrogen pressure (e.g., 5 bar) and temperature (e.g., 40 °C) in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). rsc.orgrsc.org
Raney nickel is another widely used catalyst for the reduction of nitrogen-containing heterocyclic compounds. wikipedia.orgias.ac.in It is known for its high activity, although it may sometimes require higher temperatures and pressures compared to noble metal catalysts. The desulfurization properties of Raney nickel are also notable, though not directly relevant to this specific transformation. ias.ac.inmasterorganicchemistry.com
Below is a data table summarizing typical conditions for the catalytic hydrogenation of 4,4'-bipyridine to 4,4'-ethylenedipiperidine using different catalysts.
Interactive Data Table: Catalytic Hydrogenation of 4,4'-Bipyridine
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| Platinum(IV) Oxide (PtO₂) | Glacial Acetic Acid | Room Temperature | 50-70 | 6-10 | High | asianpubs.orgnih.gov |
| Rhodium(III) Oxide (Rh₂O₃) | 2,2,2-Trifluoroethanol | 40 | 5 | 16 | High | rsc.orgrsc.org |
| Raney Nickel | Methanol (B129727) | 65-70 | 10-12 kg/cm ² | 4 | Good | nih.gov |
Optimized Salt Formation Procedures to Dihydrochloride (B599025)
Once the 4,4'-ethylenedipiperidine free base is synthesized and purified, it is converted to its dihydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability, solubility, and handling properties. The dihydrochloride salt is formed by treating the free base with two equivalents of hydrogen chloride.
An optimized procedure for this salt formation involves dissolving the 4,4'-ethylenedipiperidine free base in a suitable organic solvent, such as ethanol (B145695) or a mixture of methanol and water. nih.govacs.org A solution of hydrogen chloride in an organic solvent, for instance, a saturated solution of HCl in ethanol or diethyl ether, is then added dropwise to the solution of the free base, typically with stirring. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
The precipitated solid is then collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material or excess acid, and dried under vacuum to yield the pure 4,4'-ethylenedipiperidine dihydrochloride. researchgate.netresearchgate.net The reaction is generally carried out at room temperature or below to ensure maximum precipitation and to minimize any potential side reactions. The stoichiometry is carefully controlled to ensure the formation of the dihydrochloride salt. The successful formation of the salt can be confirmed by various analytical techniques, including melting point determination, which is typically above 300 °C for this compound.
Exploration of Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in the chemical and pharmaceutical industries. For the synthesis of 4,4'-ethylenedipiperidine, several green chemistry principles can be applied, primarily focusing on the reduction of the 4,4'-bipyridine precursor.
One of the most promising green approaches is the use of electrocatalytic hydrogenation . nih.govnih.gov This method uses electricity to drive the hydrogenation reaction, often at ambient temperature and pressure, thereby reducing the energy consumption associated with high-pressure and high-temperature thermal processes. nih.gov Water can often be used as the proton source, making the process inherently greener. nih.gov Catalysts for this process can include carbon-supported rhodium or nickel-bipyridine complexes. ias.ac.in This technique can lead to high current efficiency and quantitative conversion of the pyridine substrate to the corresponding piperidine.
The choice of solvents is another key aspect of green chemistry. While traditional syntheses may use solvents like glacial acetic acid, greener alternatives are being explored. asianpubs.org Water is an ideal green solvent, and some catalytic systems for pyridine hydrogenation can operate in aqueous media. wikipedia.org Ethanol is also considered a greener solvent compared to many chlorinated or aprotic polar solvents. wikipedia.org
Furthermore, the development of more efficient and recyclable catalysts is a central theme in green chemistry. Heterogeneous catalysts, such as those supported on carbon or alumina, are generally preferred as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. rsc.org Research into using more earth-abundant and less toxic metals as catalysts, for example, iron-based catalysts, is also an active area of investigation for hydrogenation reactions.
Comparative Analysis of Synthetic Routes and Reaction Efficiencies
When evaluating the different synthetic routes to 4,4'-ethylenedipiperidine, several factors must be considered, including reaction efficiency, cost, safety, and environmental impact. The traditional catalytic hydrogenation methods, while effective, each have their own advantages and disadvantages.
Platinum-based catalysts , such as PtO₂, are highly effective and can lead to high yields. asianpubs.orgnih.gov However, platinum is a precious and expensive metal, which can be a significant cost factor, especially on a large scale. The use of glacial acetic acid as a solvent also presents handling and waste disposal challenges. asianpubs.org
Rhodium-based catalysts often offer the advantage of operating under milder conditions of temperature and pressure compared to platinum catalysts, which can lead to energy savings and improved safety. rsc.orgrsc.org Rhodium, like platinum, is also a precious metal, and its cost can be a consideration. However, the high activity of rhodium catalysts may allow for lower catalyst loading, partially offsetting the cost.
Raney nickel is a much more cost-effective catalyst compared to platinum and rhodium. wikipedia.orgmasterorganicchemistry.com It is a well-established and robust catalyst for a wide range of hydrogenations. wikipedia.org The main drawbacks of Raney nickel are that it often requires higher temperatures and pressures to achieve high conversion rates and can be pyrophoric when dry, requiring careful handling. masterorganicchemistry.com
Electrocatalytic methods represent a significant departure from traditional hydrogenation and offer several potential advantages in terms of efficiency and sustainability. nih.gov By operating at ambient conditions, they can significantly reduce energy consumption. nih.gov The use of water as a proton source and the potential for high selectivity make this a very attractive green alternative. nih.gov However, the technology is still developing, and scaling up electrocatalytic processes can present its own set of challenges.
The table below provides a comparative overview of the different synthetic approaches.
Interactive Data Table: Comparative Analysis of Synthetic Routes
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Platinum Catalysis | PtO₂ | Room temp, 50-70 bar H₂, acetic acid | High yield, well-established | Expensive catalyst, harsh solvent |
| Rhodium Catalysis | Rh₂O₃, Rh/C | 40°C, 5 bar H₂, TFE | Milder conditions, high activity | Expensive catalyst |
| Raney Nickel Catalysis | Raney Ni | 65-70°C, high pressure H₂, methanol | Cost-effective, robust | Harsher conditions, pyrophoric catalyst |
| Electrocatalysis | Rh/C, Ni-bpy | Ambient temp & pressure, aqueous media | Green (mild conditions, water as proton source), high efficiency | Developing technology, scalability challenges |
Advanced Structural Elucidation and Solid State Characterization of 4,4 Ethylenedipiperidine Dihydrochloride
Single-Crystal X-ray Diffraction (SCXRD) Studies for Precise Crystalline Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the electron density can be constructed, revealing precise atomic positions, bond lengths, and bond angles. The crystallographic data for 4,4'-Ethylenedipiperidine dihydrochloride (B599025) has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 1849987. uiowa.edu This deposition is associated with research by Singaraju et al., published in Molecular Pharmaceutics in 2020. nih.gov
The foundational data from an SCXRD experiment includes the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice—and the space group, which describes the symmetry elements of the crystal. This information defines the crystal system and the packing arrangement of the molecules.
While the specific numerical values from the CCDC deposition were not accessible in the reviewed literature, a standard crystallographic study for a compound like 4,4'-Ethylenedipiperidine dihydrochloride would report these parameters in a format similar to the interactive table below. This data is essential for indexing the crystal faces and understanding its fundamental geometry.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₂₆Cl₂N₂ |
| Crystal system | [e.g., Monoclinic] |
| Space group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
The stability and packing of a crystal structure are governed by a network of intermolecular interactions. In the case of this compound, the primary interactions are strong charge-assisted hydrogen bonds between the protonated piperidinium (B107235) nitrogen atoms (N⁺-H) and the chloride anions (Cl⁻).
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. uchicago.edu This method maps the electron distribution of a molecule within the crystal to partition the crystal space. By analyzing the distances from the surface to the nearest atoms inside and outside, a detailed picture of all close contacts emerges. uchicago.educam.ac.uk
The analysis generates a unique two-dimensional "fingerprint plot," which summarizes the intermolecular contacts. For this compound, this plot would quantify the relative contributions of different interactions, such as:
H···Cl Contacts: Representing the crucial N⁺-H···Cl⁻ hydrogen bonds.
H···H Contacts: Arising from interactions between hydrogen atoms on the piperidine (B6355638) rings and ethylene (B1197577) linker.
This quantitative analysis allows for a detailed comparison of the interaction patterns between different crystalline forms or related structures.
The quality and reliability of a crystal structure model are assessed through a series of refinement and validation metrics. After the initial structure solution, the atomic positions and thermal parameters are refined against the experimental diffraction data to achieve the best possible fit.
Key indicators of a high-quality refinement, which would be reported in the crystallographic information file (CIF) for CCDC 1849987, include the R-factor (R1), the weighted R-factor (wR2), and the Goodness-of-Fit (GooF). uiowa.edu A low R1 value (typically < 0.05 for publication-quality data) indicates a good agreement between the observed and calculated structure factors. The GooF should be close to 1.0 for a well-refined model.
| Parameter | Value |
|---|---|
| Radiation type | [e.g., Mo Kα] |
| Temperature (K) | [Value] |
| Reflections collected | [Value] |
| Independent reflections | [Value] |
| R1 [I > 2σ(I)] | [Value] |
| wR2 (all data) | [Value] |
| Goodness-of-fit (S) | [Value] |
| Final R indices | [Value] |
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Atomic-Resolution Structure and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the local environment of nuclei in a solid sample. Unlike SCXRD, which requires single crystals, ssNMR can be applied to polycrystalline powders, making it highly valuable for characterizing bulk materials. It is particularly sensitive to the local structure, packing, and dynamics within a crystal lattice.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. ssNMR is an excellent tool for identifying and characterizing polymorphs because the NMR chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.
For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) ssNMR spectra would serve as a "fingerprint" for its specific crystalline form. If different polymorphs existed, they would almost certainly produce distinct spectra, as the subtle changes in molecular conformation and crystal packing would alter the local environment of the carbon and nitrogen atoms. Furthermore, ³⁵Cl ssNMR could be used to probe the environment of the chloride ions, which is directly influenced by the hydrogen-bonding network and can be a sensitive indicator of polymorphic differences in hydrochloride salts.
ssNMR provides direct insight into the local symmetry of atomic sites. The number of distinct signals in an ssNMR spectrum corresponds to the number of crystallographically inequivalent nuclei in the asymmetric unit of the crystal. For example, if the two piperidine rings in this compound were not related by a crystallographic symmetry element, the carbon atoms of one ring would produce a separate set of signals from the corresponding carbons in the other ring. This provides a direct measure of the local symmetry at the atomic level.
Additionally, ssNMR can probe molecular dynamics. By employing specialized pulse sequences, it is possible to measure order parameters that describe the amplitude and timescale of molecular motions, such as the rotation of aromatic rings or the libration of molecular segments. For this compound, such studies could reveal information about the rigidity of the piperidine rings and the flexibility of the central ethylene linker within the solid state.
Powder X-ray Diffraction (PXRD) Analysis for Phase Identification and Crystallinity
Powder X-ray Diffraction (PXRD) is an indispensable non-destructive technique for the characterization of crystalline materials. It provides a unique fingerprint of a crystalline solid, enabling phase identification, assessment of crystallinity, and determination of lattice parameters.
In the analysis of this compound, PXRD would be employed to confirm the crystalline nature of the bulk material. The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice of the compound. Each peak in the pattern corresponds to a specific set of crystallographic planes, as described by Bragg's Law.
The crystallinity of a sample can be evaluated by comparing the integrated intensity of the sharp diffraction peaks against any broad, amorphous halo present in the background of the diffractogram. A highly crystalline sample will exhibit sharp, well-defined peaks with a low background signal.
While specific, experimentally determined PXRD data for this compound is not publicly available, a hypothetical PXRD pattern would display a series of peaks at characteristic 2θ angles. The position and relative intensities of these peaks are dictated by the crystal structure. For quality control purposes, this pattern can be used to identify the correct polymorphic form and to detect the presence of any crystalline impurities or amorphous content.
Table 1: Illustrative Powder X-ray Diffraction Data for this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 78 |
| 21.1 | 4.21 | 65 |
| 23.5 | 3.78 | 50 |
| 28.9 | 3.09 | 33 |
Note: The data in this table is illustrative and represents the type of information that would be obtained from a PXRD analysis. Actual values would need to be determined experimentally.
Vibrational Spectroscopic Investigations (FT-IR, Raman Spectroscopy) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound. These techniques are complementary and serve as powerful tools for generating a unique "molecular fingerprint."
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.) that result in a change in the dipole moment. nih.gov In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), detecting vibrations that cause a change in the polarizability of the molecule. nih.gov
For this compound, both techniques would provide a rich spectrum of vibrational modes. The presence of piperidine rings, the ethylene bridge, C-H, C-N, and N-H⁺ bonds (due to the dihydrochloride salt form) will give rise to a series of characteristic absorption bands in the FT-IR spectrum and scattering peaks in the Raman spectrum.
Correlation of Vibrational Modes with Specific Functional Groups
The vibrational spectra of this compound can be interpreted by assigning specific absorption bands or Raman shifts to the vibrations of its constituent functional groups. While a definitive experimental spectrum is not available, a correlative analysis based on known vibrational frequencies for similar structures, such as piperidine and other amine hydrochlorides, can be performed. researchgate.net
Key vibrational modes would include:
N-H⁺ Stretching: The protonation of the piperidine nitrogen atoms to form the dihydrochloride salt results in the appearance of broad and strong absorption bands in the FT-IR spectrum, typically in the range of 2700-2400 cm⁻¹. These are due to the N-H⁺ stretching vibrations.
C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine rings and the ethylene linker would appear in the 3000-2850 cm⁻¹ region. researchgate.net
CH₂ Bending: The scissoring and wagging vibrations of the methylene (B1212753) (CH₂) groups are expected in the 1500-1400 cm⁻¹ region. researchgate.net
C-N Stretching: The C-N stretching vibrations within the piperidine ring would typically be observed in the 1250-1020 cm⁻¹ range.
Ring Vibrations: The piperidine ring itself will have characteristic "breathing" and other skeletal vibrations.
Table 2: Illustrative Correlation of Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H⁺ Stretch | 2700 - 2400 | FT-IR |
| C-H Stretch (Aliphatic) | 3000 - 2850 | FT-IR, Raman |
| CH₂ Scissoring | ~1465 | FT-IR, Raman |
| C-N Stretch | 1250 - 1020 | FT-IR, Raman |
| Piperidine Ring Breathing | ~900 - 800 | Raman |
Note: This table provides an illustrative correlation based on typical functional group frequencies. Precise assignments require experimental data and theoretical calculations.
Microspectroscopic Techniques for Spatially Resolved Structural Information
Microspectroscopic techniques, such as Raman and FT-IR microscopy, combine the chemical specificity of vibrational spectroscopy with the spatial resolution of microscopy. These powerful methods allow for the chemical analysis of a sample on a microscopic scale, providing insights into the spatial distribution of different components, polymorphs, or contaminants. horiba.com
In the context of this compound, Raman and FT-IR microscopy could be employed for several critical applications:
Polymorph Screening: If the compound exhibits polymorphism, microspectroscopy can be used to identify and map the distribution of different crystalline forms within a bulk sample or a formulated product.
Impurity Mapping: The techniques can spatially resolve and identify chemical impurities or degradation products, which might be heterogeneously distributed within the sample.
Formulation Analysis: In a pharmaceutical dosage form, microspectroscopy can visualize the distribution of the active ingredient (this compound) in relation to excipients, providing crucial information for understanding drug release and bioavailability. horiba.com
For instance, Raman microscopy could be used to scan an area of a tablet containing the compound. By collecting a Raman spectrum at each point, a chemical map can be generated, with different colors representing the API and various excipients based on their unique spectral fingerprints. This provides a detailed, spatially resolved understanding of the product's composition.
Computational Chemistry and Theoretical Modeling of 4,4 Ethylenedipiperidine Dihydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is a common approach for optimizing molecular structures and calculating various electronic properties. researchgate.net
A DFT study of 4,4'-Ethylenedipiperidine dihydrochloride (B599025) would begin by calculating the molecule's lowest energy three-dimensional structure. This involves determining the most stable arrangement of its atoms by finding the minimum energy on the potential energy surface. The calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule. For a molecule like 4,4'-Ethylenedipiperidine, which features two piperidine (B6355638) rings connected by an ethylene (B1197577) bridge, several conformations would likely exist, such as the anti and gauche arrangements of the piperidine rings relative to each other, and the chair, boat, or twist-boat conformations of the piperidine rings themselves. nih.gov Theoretical calculations would predict the relative stability of these different conformers.
Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only, as specific data for 4,4'-Ethylenedipiperidine dihydrochloride is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ethylene) | 1.54 | ||
| C-N (piperidine) | 1.47 | ||
| C-C (piperidine) | 1.53 | ||
| C-N-C (piperidine) | 112.0 | ||
| C-C-N (piperidine) | 110.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. It is a valuable tool for predicting how molecules will interact. Different colors on the MEP surface represent different electrostatic potential values; typically, red indicates regions of negative potential (rich in electrons, e.g., around nitrogen atoms) and blue indicates regions of positive potential (electron-poor, e.g., around the acidic protons on the protonated nitrogens). For this compound, the MEP map would highlight the positive potential around the N-H+ groups, identifying them as sites for interaction with nucleophiles or anions like chloride.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior. nih.gov This would provide insights into its conformational flexibility, showing how the piperidine rings and the ethylene linker move and interconvert between different shapes. nih.gov It would also model how the molecule interacts with surrounding water molecules and the chloride counter-ions, offering a picture of its behavior in a solution.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Systems
When studying a molecule within a larger biological system, such as interacting with a protein, full quantum mechanical calculations can be computationally prohibitive. Hybrid QM/MM methods address this by treating the most important part of the system (e.g., the ligand and the protein's active site) with a high-accuracy QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. If this compound were to be studied as a ligand, QM/MM would be the method of choice to accurately model its binding interactions.
Theoretical Studies on Basicity and Protonation States of the Piperidine Nitrogens
The basicity of the piperidine nitrogens is a key chemical feature. Theoretical calculations can determine the proton affinity and pKa values of the nitrogen atoms. For 4,4'-Ethylenedipiperidine, these calculations would quantify the energy released upon protonation of the first and second nitrogen atoms. In the dihydrochloride form, both nitrogens are protonated. Theoretical studies could explore the charge distribution and the strength of the N-H+ bonds. researchgate.net This analysis is fundamental to understanding the compound's behavior in acidic or physiological environments and its ability to form hydrogen bonds. researchgate.net
Exploration of Molecular Interactions Involving 4,4 Ethylenedipiperidine Dihydrochloride
Investigation of Non-Covalent Interactions in Crystal Lattices and Solution
In addition to these primary hydrogen bonds, weaker C-H···Cl⁻ and C-H···O (if water or other oxygen-containing molecules are present in the crystal) interactions can further stabilize the three-dimensional supramolecular network. researchgate.net The interplay of these forces, including van der Waals interactions, determines the specific arrangement of the molecules, influencing properties such as melting point and solubility.
In solution, the non-covalent interactions become more dynamic. The dissociation of the dihydrochloride (B599025) salt in a polar solvent leads to solvated ions. The interactions are then dominated by ion-dipole and hydrogen bonding interactions between the piperidinium (B107235) cations, chloride anions, and the solvent molecules. The nature of the solvent will significantly influence the extent of ion pairing and the conformational flexibility of the ethylenedipiperidine cation. nih.gov
Role of the Dihydrochloride Moiety in Modulating Intermolecular Associations
The dihydrochloride moiety plays a pivotal role in governing the intermolecular associations of 4,4'-Ethylenedipiperidine. The presence of two protonated nitrogen atoms and two chloride counter-ions introduces strong electrostatic interactions and a high capacity for hydrogen bonding. hhu.demdpi.com
In the solid state, the chloride anions act as crucial linkers, bridging multiple piperidinium cations through N-H···Cl⁻ hydrogen bonds. researchgate.netmdpi.com This often leads to the formation of extended one-, two-, or three-dimensional networks. hhu.deresearchgate.net The charge on the piperidinium cations also promotes interactions with other polarizable groups through charge-assisted hydrogen bonds and other electrostatic forces. The presence of the chloride ions can also lead to specific packing motifs, such as the formation of R(n,m)-type hydrogen-bonding rings, which are common in the crystal structures of hydrochloride salts. researchgate.net
In solution, the dihydrochloride nature of the compound influences its solubility and the nature of the species present. In polar protic solvents, it readily dissociates into solvated ions. The chloride ions, being good hydrogen bond acceptors, will be strongly solvated. The diprotonated ethylenedipiperidine cation will also be extensively solvated, with solvent molecules forming hydrogen bonds with the N-H groups. The balance between ion-solvation and ion-pairing is a key determinant of the solution-state behavior.
Interactions with Solvent Systems and Their Influence on Molecular Conformation
The conformation of the flexible 4,4'-Ethylenedipiperidine cation is significantly influenced by the surrounding solvent system. The ethyl bridge connecting the two piperidine (B6355638) rings allows for a degree of rotational freedom, leading to different possible spatial arrangements of the two rings relative to each other.
The choice of solvent, particularly its polarity and hydrogen bonding capability, can stabilize different conformers. tue.nlnih.govnih.gov
Polar Protic Solvents (e.g., water, methanol): In these solvents, the strong hydrogen bonding between the solvent and the N-H groups of the piperidinium cation, as well as the solvation of the chloride anions, will be the dominant interactions. This extensive solvation can favor more extended conformations of the cation to maximize its interaction with the solvent molecules. nih.gov
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can still solvate the cation and anion but may favor different degrees of ion pairing compared to protic solvents. The conformational equilibrium of the ethylenedipiperidine cation might shift to accommodate these different solvation shells. tue.nl
The dynamic interplay between intramolecular and intermolecular hydrogen bonding, as well as other non-covalent forces, in different solvent environments dictates the preferred conformational state of the molecule in solution. nih.gov
Supramolecular Assembly and Self-Organization Principles
The structure of 4,4'-Ethylenedipiperidine dihydrochloride, with its two positive charges and multiple hydrogen bond donors, makes it a potential building block for supramolecular assemblies. clemson.edu The principles of molecular recognition, driven by non-covalent interactions, can lead to the spontaneous formation of ordered structures.
The formation of such assemblies is highly dependent on factors such as:
Host-Guest Interactions: The dicationic nature of the molecule could allow it to act as a guest within a suitable host molecule, such as a crown ether or a cyclodextrin, through electrostatic and hydrogen bonding interactions.
Solvent Effects: The choice of solvent is critical in directing the self-assembly process. A change in solvent polarity can trigger or inhibit aggregation and can influence the morphology of the resulting supramolecular structures. nih.govtue.nlrsc.orgresearchgate.net
Anion Templating: The chloride anions can play a templating role, directing the arrangement of the cations into specific patterns through the formation of hydrogen-bonded networks. hhu.de
Spectroscopic Probes of Molecular Recognition Events
Various spectroscopic techniques can be employed to investigate the molecular recognition events involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chemical Shift Titration: Changes in the chemical shifts of the protons and carbons of the molecule upon the addition of a binding partner can be used to determine binding affinities and to map the binding site. mdpi.com
Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to study ion pairing in solution by measuring the diffusion coefficients of the cation and anion. Significant ion pairing would result in similar diffusion coefficients for both species. nih.gov
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide information about the through-space proximity of protons, which is invaluable for determining the conformation of the ethylenedipiperidine cation in solution and for identifying the geometry of intermolecular complexes. nih.govmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy:
Hydrogen Bonding Analysis: FTIR is a powerful tool for studying hydrogen bonding. mdpi.com The stretching frequency of the N-H bonds in the piperidinium cation will be sensitive to its environment. The formation of hydrogen bonds with chloride ions or solvent molecules will lead to a characteristic shift in the N-H stretching band, providing information about the strength and nature of these interactions. uiowa.edunih.govrsc.org
UV-Vis Spectroscopy:
Although the core structure of this compound does not have a strong chromophore, changes in the UV-Vis spectrum upon interaction with a chromophoric host or guest molecule can be used to monitor binding events. nih.gov
These spectroscopic methods, often used in combination, provide a detailed picture of the molecular interactions, conformational dynamics, and self-assembly behavior of this compound in different environments. rsc.orgmdpi.com
Application in Advanced Materials Synthesis and Design
Role as a Monomer in Polymerization Reactions for Novel Polymeric Architectures
The presence of two reactive secondary amine sites allows 4,4'-Ethylenedipiperidine to act as a building block (monomer) for step-growth polymerization. This process involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains. The specific structure of the piperidine (B6355638) rings and the ethylene (B1197577) linker imparts unique conformational properties to the resulting polymers.
Synthesis of Poly(beta-amino esters) via Conjugate Addition
Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers widely investigated for biomedical applications such as gene delivery. They are commonly synthesized through the conjugate addition, or Michael addition, of a diamine to a diacrylate monomer. This reaction proceeds efficiently without the need for catalysts or the generation of condensation byproducts.
While direct studies detailing the use of 4,4'-Ethylenedipiperidine dihydrochloride (B599025) are not prevalent in publicly accessible literature, extensive research on structurally analogous monomers provides a clear blueprint for its application. A notable example is the synthesis of PBAEs using 4,4'-trimethylenedipiperidine, which differs only by an additional carbon in the bridging chain. In these syntheses, the secondary amine of the piperidine ring attacks the activated double bond of a bis(acrylate ester), such as 1,4-butanediol (B3395766) diacrylate. researchgate.net The polymerization proceeds exclusively through this conjugate addition mechanism. researchgate.net
For 4,4'-Ethylenedipiperidine dihydrochloride, the reaction would necessitate the presence of a non-nucleophilic base to neutralize the hydrochloride salt and deprotonate the secondary amines, thus enabling them to act as effective nucleophiles in the Michael addition reaction. The resulting polymer would feature a backbone of alternating piperidine and ester units, with the potential for hydrolytic degradation at the ester linkages.
Table 1: Properties of an Analogous Poly(β-amino ester) Synthesized via Conjugate Addition Data based on the polymerization of 4,4'-trimethylenedipiperidine with 1,4-butanediol diacrylate.
| Property | Value | Reference |
| Polymerization Method | Conjugate Addition (Michael Addition) | researchgate.net |
| Monomers | 4,4'-trimethylenedipiperidine, 1,4-butanediol diacrylate | researchgate.net |
| Yield | Up to 86% | researchgate.net |
| Molecular Weight (Mw) | Up to 31,200 g/mol (relative to polystyrene standards) | researchgate.net |
| Particle Size (with DNA) | 50-200 nm | researchgate.net |
| Key Feature | Biodegradability via hydrolysis of ester bonds | researchgate.net |
Exploration of Other Polycondensation and Polymerization Strategies
Beyond conjugate addition, diamines like 4,4'-Ethylenedipiperidine are suitable for various polycondensation reactions. Polycondensation is a type of step-growth polymerization where small molecules, such as water or methanol (B129727), are eliminated as byproducts. Although specific literature detailing the use of this compound in these strategies is scarce, its bifunctional amine structure makes it a candidate for creating polyamides.
The synthesis of polyamides (nylons) typically involves the reaction of a diamine with a dicarboxylic acid or a diacyl chloride. researchgate.net Theoretically, 4,4'-Ethylenedipiperidine could be reacted with monomers like adipoyl chloride or terephthaloyl chloride. The reaction would form amide bonds, linking the piperidine units into a long polymer chain. The properties of such a polyamide would be influenced by the rigid, cyclic piperidine structures in the backbone, potentially leading to materials with high thermal stability and distinct mechanical properties compared to traditional aliphatic nylons. researchgate.net
Design of Structurally Diverse Polyesters and Poly(amines)
The design of structurally diverse polymers relies on the ability to combine various monomers to achieve specific properties.
Polyesters: The synthesis of polyesters involves the polycondensation of a diol with a dicarboxylic acid (or its derivative). mdpi.comnih.gov As 4,4'-Ethylenedipiperidine is a diamine, it is not directly suitable for creating polyesters. However, it could be incorporated into polyester-based copolymers or blends, or chemically modified to include hydroxyl groups, although such modifications are not documented.
Poly(amines): Polyamines are polymers containing amine groups in the repeating unit. While PBAEs are a subclass of polyamines, other synthetic routes can be employed. General methods for synthesizing polyamines include alkylation, acylation, and reductive amination. epo.org For instance, 4,4'-Ethylenedipiperidine could theoretically be reacted with a dihalide (e.g., 1,4-dibromobutane) in an alkylation reaction to form a quaternary ammonium (B1175870) polymer, a type of polyamine with applications as ion-exchange resins or antimicrobial agents. The synthesis of complex polyamine structures often requires careful selection of reaction pathways and the use of protective groups to control the reaction at specific amine sites. epo.org
Integration into Polymeric Networks and Composites
The two reactive sites on 4,4'-Ethylenedipiperidine allow it to connect different polymer chains, leading to the formation of cross-linked networks and composite materials with enhanced properties.
Function as a Cross-Linking Agent in Polymer Design
A cross-linking agent is a molecule with two or more reactive ends that can form covalent bonds between polymer chains, creating a three-dimensional network. rsc.org This network structure enhances mechanical strength, thermal stability, and chemical resistance. rsc.org Diamines are commonly used as cross-linking agents (also known as curing agents or hardeners) for epoxy resins.
While no specific studies document the use of this compound for this purpose, its structure is well-suited for such a role. It could theoretically cross-link polymers containing functional groups that react with amines, such as epoxides or isocyanates. For example, when mixed with a diepoxide resin, the secondary amines of 4,4'-Ethylenedipiperidine would open the epoxide rings, forming covalent bonds that link the epoxy polymer chains together into a rigid thermoset material. The distance between the two amine groups and the conformation of the piperidine rings would directly influence the cross-link density and, consequently, the final properties of the thermoset material. mdpi.comgoogleapis.com
Development of Functional Hydrogels and Soft Materials
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. Their properties make them ideal for biomedical applications, including wound dressing and drug delivery. The formation of a stable hydrogel requires the polymer chains to be cross-linked.
4,4'-Ethylenedipiperidine can be incorporated into hydrogel networks as a chemical cross-linker. For instance, it could be used to cross-link polymers that have amine-reactive side groups, such as polymers functionalized with N-hydroxysuccinimide esters or epoxides. Another approach involves copolymerizing a monomer like 4,4'-Ethylenedipiperidine with other monomers and a multifunctional cross-linking agent. For example, a hydrogel could be synthesized through the condensation polymerization of 4,4'-Ethylenedipiperidine with a molecule like ethylenediaminetetraacetic dianhydride (EDTAD), a strategy that has been successfully used with other diamines like piperazine (B1678402) to create thermo-sensitive hydrogels. researchgate.net In such a network, the piperidine units would become integral parts of the hydrogel structure, influencing its swelling behavior, mechanical properties, and biocompatibility.
Precursor for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Research
The synthesis of COFs and MOFs relies on the selection of appropriate organic precursors that dictate the final structure and properties of the material.
Ligand Design for Porous Material Architectures
In the design of MOFs, organic molecules, referred to as ligands, coordinate with metal ions or clusters to form a crystalline framework. The geometry and connectivity of the ligand are critical in determining the topology of the resulting framework. For a molecule like this compound, the two piperidine rings could potentially act as bidentate or bridging ligands, connecting metal centers. The flexible ethylene linker would likely introduce a degree of conformational freedom, which could lead to the formation of dynamic or flexible frameworks.
For COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, this compound could theoretically serve as a monomer. The secondary amine groups on the piperidine rings could participate in condensation reactions with other monomers, such as aldehydes or carboxylic acids, to form the extended covalent network. The non-planar, saturated nature of the piperidine rings would likely result in a three-dimensional framework topology.
Investigation of Pore Size and Adsorption Characteristics
A primary characteristic of COFs and MOFs is their permanent porosity, which enables applications in gas storage, separation, and catalysis. The size, shape, and chemical environment of the pores are directly influenced by the dimensions and functionality of the organic precursors.
Table 1: Hypothetical Adsorption Characteristics of a Material Incorporating this compound
| Gas Molecule | Potential Interaction Mechanism | Predicted Adsorption Behavior |
| Carbon Dioxide (CO₂) | Lewis acid-base interaction with piperidine nitrogen atoms. | Potentially high selectivity and uptake. |
| Methane (CH₄) | Van der Waals interactions. | Moderate uptake. |
| Nitrogen (N₂) | Weak van der Waals interactions. | Low uptake. |
| Water (H₂O) | Hydrogen bonding with piperidine nitrogen atoms. | Strong affinity, potentially leading to high water uptake. |
This table is purely speculative and not based on experimental data.
Structure-Property Relationship Studies in Designed Materials Systems
Understanding the relationship between the molecular structure of the building blocks and the macroscopic properties of the resulting material is a fundamental goal in materials chemistry.
Tailoring Material Functionality through Monomer Design
The choice of monomer is the most direct way to tailor the functionality of a porous organic material. By introducing specific functional groups into the monomer, researchers can impart desired properties such as catalytic activity, luminescence, or specific recognition capabilities.
If this compound were to be used as a monomer, its inherent basicity, due to the nitrogen atoms, would be a key functional feature. This could be exploited for applications in base-catalyzed reactions or for the capture of acidic gases. Furthermore, the piperidine rings could be functionalized prior to polymerization to introduce additional functionalities, although no such derivatives have been reported in the context of COF or MOF synthesis.
Chemical Derivatization and Analog Development of 4,4 Ethylenedipiperidine Dihydrochloride
Systematic Modification of Piperidine (B6355638) Rings for Functional Group Introduction
The functionalization of the 4,4'-Ethylenedipiperidine core is achieved through established chemical strategies targeting the secondary amine groups of the piperidine rings. researchgate.net These modifications are systematic, allowing for the introduction of a diverse range of functional groups that can alter the molecule's steric, electronic, and physicochemical properties. The primary site for these modifications is the nitrogen atom of each piperidine ring. Common derivatization reactions include alkylation, acylation, and silylation. psu.edu
Alkylation introduces alkyl groups to the nitrogen atoms, which can be used to increase lipophilicity or to add reactive handles for further modification. Acylation, the reaction with acyl halides or anhydrides, converts the secondary amines into amides, which can alter hydrogen bonding capabilities and metabolic stability. Other reactions can introduce more complex functionalities, transforming the basic scaffold into more elaborate structures. nih.gov
The table below outlines common derivatization reactions for introducing functional groups onto the piperidine rings.
| Reaction Type | Reagent Class | Functional Group Introduced | Purpose of Modification |
| N-Alkylation | Alkyl Halides (e.g., Benzyl (B1604629) Bromide) | N-Alkyl, N-Benzyl | Increase steric bulk, modify lipophilicity, introduce aromatic rings. |
| N-Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | N-Acetyl (Amide) | Increase metabolic stability, alter hydrogen bonding capacity. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N-Substituted Alkyl | Form complex N-alkyl substituents under mild conditions. nih.gov |
| Michael Addition | α,β-Unsaturated Esters/Nitriles | N-Propionate/N-Propionitrile | Carbon chain elongation at the nitrogen atom. researchgate.net |
Synthesis and Characterization of N-Substituted Derivatives
The synthesis of N-substituted derivatives of 4,4'-Ethylenedipiperidine is a cornerstone of its analog development. These reactions typically target the two nitrogen atoms simultaneously, leading to symmetrically substituted products.
A common synthetic route is the direct N-alkylation of the 4,4'-Ethylenedipiperidine free base. This is achieved by treating the diamine with at least two equivalents of an appropriate alkylating agent, such as an alkyl halide (e.g., bromoacetonitrile, 2-iodoethanol), in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. researchgate.net For example, reaction with two equivalents of benzyl bromide would yield N,N'-dibenzyl-4,4'-ethylenedipiperidine.
Another powerful method is reductive amination. This involves the reaction of 4,4'-Ethylenedipiperidine with an aldehyde or ketone to form a bis-iminium ion intermediate, which is then reduced in situ by an appropriate reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. nih.gov This method is particularly useful for synthesizing derivatives with more complex alkyl substituents.
The characterization of these newly synthesized derivatives relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the derivatives, showing the appearance of new signals corresponding to the introduced substituents and shifts in the signals of the piperidine and ethylene (B1197577) bridge protons.
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the new derivative, verifying the successful addition of the substituent groups.
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds. mdpi.com
The table below details synthetic strategies for preparing N-substituted derivatives.
| Derivative Type | Synthetic Method | Reagents | Key Characterization Finding |
| N,N'-Dialkyl | Direct Alkylation | 4,4'-Ethylenedipiperidine, Alkyl Halide, Base (e.g., K₂CO₃) | Appearance of new proton signals for the alkyl group in ¹H NMR. |
| N,N'-Diacyl | Acylation | 4,4'-Ethylenedipiperidine, Acyl Chloride, Base (e.g., Triethylamine) | Shift of piperidine proton signals and appearance of amide carbonyl in ¹³C NMR. |
| N,N'-Di(cyanoethyl) | Aza-Michael Addition | 4,4'-Ethylenedipiperidine, Acrylonitrile | Characteristic triplet signals for the -CH₂CH₂CN protons in ¹H NMR. researchgate.net |
Rational Design of Analogs for Tunable Chemical Properties
The rational design of analogs of 4,4'-Ethylenedipiperidine involves making deliberate structural modifications to achieve desired chemical and physical properties. nih.govnih.gov This approach moves beyond simple derivatization to a goal-oriented synthesis where changes are intended to fine-tune characteristics such as solubility, lipophilicity, and conformational flexibility.
Key strategies in the rational design of analogs include:
Modification of the Ethylene Linker: The length and rigidity of the bridge connecting the two piperidine rings can be altered. Synthesizing analogs with propyl, butyl, or more rigid linkers (e.g., containing double or triple bonds) can precisely control the distance and spatial orientation between the two nitrogen centers. This can be critical for applications where the molecule must bind to two distinct sites on a biological target.
Introduction of Polar or Ionizable Groups: To enhance aqueous solubility, polar functional groups such as hydroxyl (-OH) or carboxylic acid (-COOH) can be introduced. For instance, N-alkylation with an ethyl bromoacetate (B1195939) followed by hydrolysis would yield a derivative with N-acetic acid groups, significantly increasing water solubility.
Tuning Lipophilicity: Lipophilicity, often measured by the partition coefficient (logP), can be systematically adjusted. Appending non-polar alkyl or aryl groups to the nitrogen atoms increases lipophilicity, while adding polar groups decreases it. This tuning is crucial for controlling how a molecule interacts with biological membranes. nih.gov
The following table illustrates how rational design can be used to modulate properties.
| Design Strategy | Example Modification | Target Property | Anticipated Outcome |
| Alter Linker Length | Replace ethylene (-CH₂CH₂-) with propylene (B89431) (-CH₂CH₂CH₂-) | Conformational Flexibility / Binding Distance | Increased distance and rotational freedom between piperidine rings. |
| Enhance Solubility | N-alkylation with 2-iodoethanol (B1213209) to add N-CH₂CH₂OH groups | Aqueous Solubility | Decreased logP, improved solubility in polar solvents. |
| Increase Lipophilicity | N-alkylation with long-chain alkyl bromides | Membrane Permeability | Increased logP, enhanced partitioning into non-polar environments. |
| Introduce Rigidity | Replace ethylene linker with a but-2-yne-1,4-diyl linker | Conformational Constraint | Reduced flexibility, locking the piperidine rings into a more defined orientation. |
Exploration of Hybrid Molecules for Multipurpose Applications
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This strategy aims to produce compounds with synergistic or complementary activities, improved pharmacokinetic profiles, or the ability to interact with multiple biological targets simultaneously. nih.gov The 4,4'-Ethylenedipiperidine scaffold is an excellent candidate for use as a central linker or framework in the design of such hybrid molecules.
The two nitrogen atoms provide convenient attachment points for other molecular entities. For example, pharmacologically active agents containing a carboxylic acid, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), can be coupled to the piperidine nitrogens via amide bond formation. mdpi.com This would create a hybrid molecule possessing the structural features of both parent compounds.
The rationale for developing these hybrids includes:
Multi-Target Directed Ligands: A hybrid molecule could be designed to interact with two different biological targets, which can be advantageous in treating complex, multifactorial diseases. nih.gov
Improved Pharmacokinetics: Linking a drug moiety to the 4,4'-Ethylenedipiperidine scaffold can alter its solubility, stability, and distribution, potentially leading to a more favorable pharmacokinetic profile. nih.govnih.gov
Synergistic Effects: The combination of two pharmacophores in one molecule may lead to an enhanced or synergistic effect compared to the administration of two separate drugs.
Below is a table of conceptual hybrid molecules based on the 4,4'-Ethylenedipiperidine scaffold.
| Hybrid Concept | Linked Pharmacophore | Linkage Type | Potential Application Area |
| Anti-inflammatory Hybrid | Ibuprofen (contains -COOH) | Amide | Dual-action anti-inflammatory agent. |
| Kinase Inhibitor Conjugate | Kinase inhibitor with a reactive handle | Amide or Ether | Targeted delivery or multi-target cancer therapy. |
| Neurotransmitter Analog | GABA or Glycine analog | Amide | Probing CNS receptor systems. |
| Metal Chelator Hybrid | A chelating agent like EDTA or DTPA | Amide | Diagnostic imaging or metal detoxification. |
Advanced Analytical Methodologies for Compound and Derivative Analysis
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile compounds like 4,4'-Ethylenedipiperidine dihydrochloride (B599025). It combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing exceptional sensitivity and specificity. alternative-therapies.com
LC-MS is instrumental in determining the purity of the compound by separating it from any synthesis-related impurities or degradation products. nih.gov High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, provide highly accurate mass measurements, often with a mass accuracy of less than 1 ppm. mdpi.com This precision allows for the confident determination of the elemental composition of the parent ion and any detected impurities, which is crucial for definitive identification. mdpi.comnih.gov For instance, a study on piperidine-based compounds utilized a high-resolution LC-MS system to confirm molecular details. nih.gov The method's high sensitivity is also vital for detecting and quantifying trace-level genotoxic impurities that may arise during synthesis. alternative-therapies.comnih.gov
A typical LC-MS method for a related piperidine (B6355638) compound might involve the parameters detailed in the table below.
Table 1: Illustrative LC-MS Parameters for Piperidine Compound Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | Atlantis C18 (5 μm, 3.9×100 mm) or equivalent | nih.gov |
| Mobile Phase | Gradient elution with A: 0.05% formic acid in water and B: Methanol (B129727) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) | nih.govresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com While 4,4'-Ethylenedipiperidine dihydrochloride is a salt and thus non-volatile, GC-MS is critical for identifying and quantifying volatile impurities that may be present from the synthesis process. These could include residual solvents or volatile starting materials. thermofisher.com
The process involves separating volatile components in a gas chromatograph before they are detected and identified by a mass spectrometer. thermofisher.com High-resolution GC-MS systems can provide accurate mass data, aiding in the unambiguous identification of unknown impurities. researchgate.net In some cases, derivatization techniques can be employed to convert non-volatile analytes into more volatile forms suitable for GC-MS analysis, although this is more common for primary and secondary amines. chromatographyonline.com
Table 2: General GC-MS Parameters for Impurity Profiling
| Parameter | Specification | Source |
|---|---|---|
| GC Column | TraceGOLD™ TG-5SilMS (or similar 5% phenyl phase) | thermofisher.com |
| Injector Temp | 250 °C | thermofisher.com |
| Oven Program | e.g., 50 °C to 320 °C at 20 °C/min | thermofisher.com |
| Carrier Gas | Helium | thermofisher.com |
| Ionization | Electron Ionization (EI) for library matching; Chemical Ionization (CI) for molecular ion confirmation | thermofisher.com |
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques (COSY, HSQC, HMBC) for Complex Structure Confirmation
While 1D NMR provides essential information, 2D-NMR techniques are indispensable for the definitive structural elucidation of complex molecules like this compound. wikipedia.org These experiments add a second frequency dimension, which helps to resolve overlapping signals and reveal correlations between different nuclei. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would be used to map the proton-proton connectivities within the piperidine rings and the ethylene (B1197577) bridge, confirming the spin systems. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu It is highly sensitive and allows for the unambiguous assignment of carbon resonances based on their attached protons. nih.gov
Together, these three experiments provide a comprehensive and unambiguous confirmation of the compound's covalent structure. youtube.comscience.gov
Table 3: Overview of Key 2D-NMR Techniques for Structural Confirmation
| Technique | Type | Information Gained | Application to this compound | Source |
|---|---|---|---|---|
| COSY | ¹H-¹H Homonuclear | Shows proton-proton (H-H) couplings through 2-3 bonds. | Confirms H-H connectivities within each piperidine ring and the ethylene linker. | sdsu.edu |
| HSQC | ¹H-¹³C Heteronuclear | Shows direct one-bond (C-H) correlations. | Assigns each carbon signal by correlating it to its directly attached proton(s). | columbia.edunih.gov |
| HMBC | ¹H-¹³C Heteronuclear | Shows long-range (2-3 bond) C-H correlations. | Connects the piperidine rings to the ethylene bridge, confirming the complete molecular framework. | youtube.comcolumbia.edu |
Coupled Analytical Techniques for Comprehensive Mixture Characterization
For a truly comprehensive analysis, especially when dealing with complex reaction mixtures or degradation studies, coupling different analytical techniques is often necessary. researchgate.net The combination of LC-MS and NMR spectroscopy is particularly powerful. researchgate.net LC can be used to separate the components of a mixture, after which each component can be analyzed by MS and NMR for identification and structural elucidation. nih.gov
This approach allows for the characterization of not only the main compound but also minor impurities and isomers that might be difficult to identify using a single technique. For example, LC-MS can rapidly identify components based on their mass-to-charge ratio, while subsequent collection of the chromatographic peak for NMR analysis can provide the detailed structural information needed for confirmation. researchgate.netnih.gov
Advanced Sample Preparation Techniques for Spectroscopic and Chromatographic Analysis
The quality of analytical data is highly dependent on the sample preparation method. The goal is to isolate the analyte of interest from a potentially complex matrix, remove interfering substances, and present it in a form suitable for the analytical instrument.
For Chromatography (LC-MS, GC-MS): Solid-Phase Extraction (SPE) is a common technique used to clean up samples and concentrate the analyte before analysis. mdpi.com For a compound like this compound, a suitable SPE sorbent can be chosen to retain the analyte while allowing interfering matrix components to be washed away. For biological samples, techniques like protein precipitation might be used as a simple and effective first step. nih.gov
For Spectroscopy (NMR): Sample preparation for NMR is typically simpler, often involving dissolving the purified compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical to avoid signals that would overlap with the analyte's resonances.
In some specialized analyses, derivatization may be used. This involves chemically modifying the analyte to improve its chromatographic behavior or detection sensitivity. alternative-therapies.comchromatographyonline.com For example, derivatizing the amine groups could be considered if a specific type of analysis requires it, though it is often unnecessary for LC-MS and NMR of the parent compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-Ethylenedipiperidine dihydrochloride, and how can researchers validate reaction intermediates?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives via ethylenediamine linkers under alkaline conditions, followed by dihydrochloride salt formation using hydrochloric acid. For intermediate validation, use thin-layer chromatography (TLC) with ninhydrin staining to detect amine intermediates. Final product purity can be confirmed via titration (e.g., non-aqueous titration with perchloric acid) and infrared spectroscopy (IR) to identify N-H and C-N stretches .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound?
- Methodological Answer :
- Purity : Gas chromatography (GC) with flame-ionization detection, using a capillary column (e.g., phase G2) and temperature programming (160–260°C) to achieve ≥98.5% peak area .
- Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS) and degradation under varying pH (2–12) using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Store in airtight containers at RT, protected from light and moisture .
Q. How does pH influence the solubility and reactivity of this compound in aqueous solutions?
- Methodological Answer : Solubility increases in acidic media due to protonation of the piperidine nitrogen atoms. For reactivity studies, adjust pH using citrate-phosphate buffers (pH 3–7) and monitor nucleophilic substitution reactions (e.g., with alkyl halides) via NMR (e.g., ¹H, ¹³C) to track product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity profiles of this compound?
- Methodological Answer :
- In Vitro : Conduct MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess acute cytotoxicity (IC₅₀).
- In Vivo : Perform subchronic rodent studies (OECD 408) at 50–200 mg/kg doses, focusing on histopathology (liver/kidney) and biochemical markers (ALT, creatinine). Discrepancies may arise from metabolic activation; use LC-MS to identify metabolites (e.g., N-oxides) and compare with in vitro microsomal assays (S9 fraction) .
Q. What strategies optimize catalytic activity of this compound in cross-coupling reactions for materials science?
- Methodological Answer :
- Ligand Design : Coordinate with transition metals (e.g., Pd, Ni) in biphasic systems (water:toluene) to enhance stability.
- Reaction Conditions : Use visible-light photoredox catalysis (e.g., Ru(bpy)₃²⁺) with 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) as a co-catalyst to improve yield in C-C bond formation. Monitor reaction progress via in situ Raman spectroscopy .
Q. How do structural modifications of this compound affect its interaction with G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro for molecular docking against GPCR homology models (e.g., serotonin 5-HT₆ receptor).
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM) in HEK293 cells transfected with target receptors. Compare with analogs (e.g., 4,4'-bipiperidine derivatives) to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
